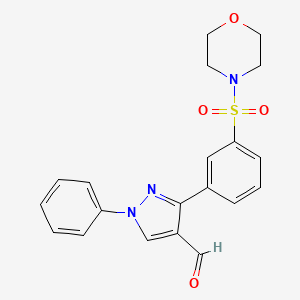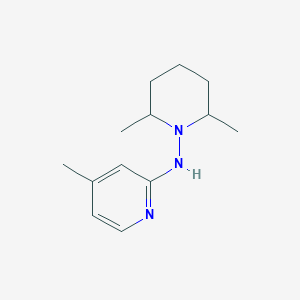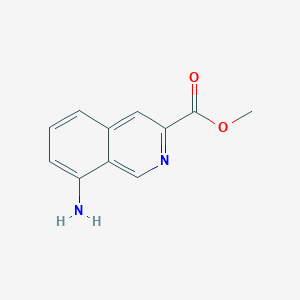
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamides and is also known as FL-697 or ABT-702.
Aplicaciones Científicas De Investigación
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory effects on the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in the brain. Adenosine is a neurotransmitter that has been implicated in a wide range of physiological and pathological processes, including sleep regulation, pain perception, and inflammation. Therefore, this compound has the potential to be developed as a novel therapeutic agent for the treatment of various neurological and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide involves the inhibition of adenosine kinase, which is responsible for the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, leading to a wide range of physiological and pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of adenosine in the brain, which can lead to the inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects. Additionally, this compound has been shown to have analgesic effects in animal models of pain, suggesting its potential use as a novel pain medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is its potent inhibitory effects on adenosine kinase, which makes it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide. One potential direction is the development of more potent and selective inhibitors of adenosine kinase, which could lead to the development of more effective therapeutic agents for the treatment of neurological and inflammatory disorders. Additionally, this compound could be used as a tool compound for the study of adenosine signaling pathways and their role in various physiological and pathological processes. Finally, the development of more efficient synthesis methods for this compound could enable its widespread use in lab experiments and drug discovery efforts.
Métodos De Síntesis
The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide involves the reaction of 1-(2-fluorobenzoyl)-4-piperidone with (E)-3-(furan-3-yl)acrylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-18-4-2-1-3-17(18)20(25)23-10-7-15(8-11-23)13-22-19(24)6-5-16-9-12-26-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXUXJNZZGRMJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2842081.png)

![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)



![N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2842089.png)
![N-(3,4-diethoxybenzyl)-5-methyl-2-phenylthieno[3,2-b]furan-6-carboxamide](/img/structure/B2842091.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2842093.png)


